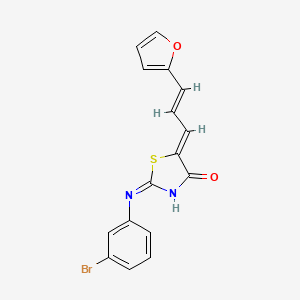![molecular formula C16H18N6O B12125632 6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B12125632.png)
6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urapidil α1-adrenergic receptor antagonists . These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate . Urapidil specifically targets α1-adrenergic receptors and has been investigated for its potential therapeutic applications.
Preparation Methods
Urapidil can be synthesized through various routes. One improved method involves the reaction of 1-(2-methoxyphenyl)piperazine with 1,3-dimethylpyrimidine-2,4-dione, resulting in the formation of Urapidil . Industrial production methods may involve modifications and optimizations for large-scale synthesis.
Chemical Reactions Analysis
Urapidil can undergo several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary based on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
Urapidil has garnered interest in various scientific fields:
Cardiology: Due to its α1-adrenergic receptor antagonism, Urapidil is explored for managing cardiac hypertrophy, congestive heart failure, hypertension, and angina pectoris.
Neurology and Psychiatry: Research suggests connections between α1-ARs and neurodegenerative conditions. Urapidil’s potential in central nervous system drug discovery is being investigated.
Other Medical Applications: Urapidil’s effects extend to benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Mechanism of Action
Urapidil’s mechanism involves blocking α1-adrenergic receptors, leading to vasodilation and reduced peripheral blood pressure. It does so without affecting heart rate or intracranial blood pressure. The molecular targets and pathways involved are complex and require further study.
Comparison with Similar Compounds
Urapidil stands out among similar compounds due to its unique pharmacokinetic profile. Other related compounds include trazodone, naftopidil, and arylpiperazine-based α1-adrenergic receptor antagonists .
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H18N6O/c1-23-13-5-3-2-4-12(13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) |
InChI Key |
KWLXRQFZEOGTIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)

![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)
![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
![4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125613.png)


![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125619.png)


